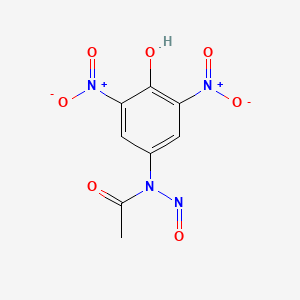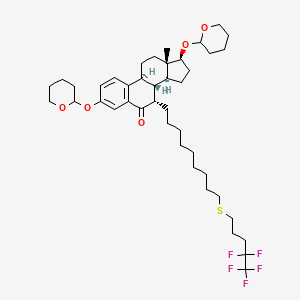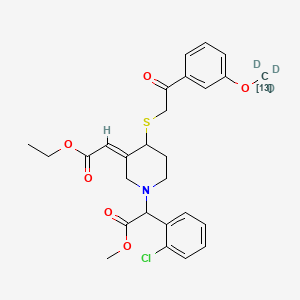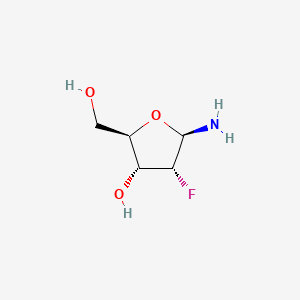
PF 670462-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF 670462-d11 is a potent and selective inhibitor of casein kinase 1 epsilon (CK1ε) and CK1δ . It shows more than 300-fold selectivity over CK2 and selectivity over more than 40 other kinases . It has been used in research for its ability to alter circadian rhythms .
Molecular Structure Analysis
The molecular formula of this compound is C19H11D11Cl2FN5 . Its molecular weight is 421.38 . The SMILES representation of its structure isCl.Cl.Nc1nccc(n1)c3c(ncn3C2CCCCC2)c4ccc(F)cc4 . Physical And Chemical Properties Analysis
This compound is a solid compound . It is soluble in water to 100 mM and in DMSO to 100 mM . It has a molecular weight of 410.32 and a molecular formula of CHFN.2HCl . It should be stored at room temperature under desiccating conditions .Mechanism of Action
PF 670462-d11 acts as a selective inhibitor of the δ- and ε-isoforms of casein kinase I, with IC50 values of 7.7 and 14 nM for CK1ε and CK1δ, respectively . It shows more than 30-fold selectivity relative to 42 other kinases tested . Casein kinase Iε phosphorylates PER proteins, which are involved in setting the period of the circadian pacemaker or clock .
Safety and Hazards
Future Directions
PF 670462-d11 has been suggested as a potential therapeutic target for idiopathic pulmonary fibrosis (IPF) . Its anti-fibrogenic effects and elevated expression and activity in IPF support this suggestion . Further preclinical development of this compound or other agents targeting CK1δ/ε is recommended .
properties
CAS RN |
1794885-93-0 |
|---|---|
Molecular Formula |
C19H20FN5 |
Molecular Weight |
348.47 |
IUPAC Name |
4-[5-(4-fluorophenyl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)imidazol-4-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C19H20FN5/c20-14-8-6-13(7-9-14)17-18(16-10-11-22-19(21)24-16)25(12-23-17)15-4-2-1-3-5-15/h6-12,15H,1-5H2,(H2,21,22,24)/i1D2,2D2,3D2,4D2,5D2,15D |
InChI Key |
WUDBUIUHVNECTM-SGLLRHKCSA-N |
SMILES |
C1CCC(CC1)N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F |
synonyms |
4-[1-(Cyclohexyl-d11)-4-(4-fluorophenyl)-1H-imidazol-5-yl]-2-pyrimidinamine Dihydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-6-[(4-fluorobenzyl)-amino]-3-nitropyridine-d4](/img/structure/B588961.png)







![(17beta)-3,17-Bis[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol](/img/structure/B588971.png)
![4-[2-(Butanoyloxy)propyl]benzoic acid](/img/structure/B588973.png)


![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-1-yl]acetate](/img/structure/B588979.png)
